molecular formula C6H8O5-2 B1262336 3-Ethylmalate(2-)

3-Ethylmalate(2-)

Cat. No. B1262336
M. Wt: 160.12 g/mol
InChI Key: JUCRENBZZQKFGK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethylmalate(2-) is dicarboxylate anion of 3-ethylmalic acid. It is a conjugate base of a 3-ethylmalic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation

    Ethyl 2-methyl-2,3-butadienoate, closely related to 3-ethylmalate(2-), is used in phosphine-catalyzed [4 + 2] annulation reactions. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Calcium Complexes and Biological Relevance

    Calcium(II)/diethylmalonate complexes, which are functionally similar to 3-ethylmalate(2-), have been prepared and characterized. These complexes mimic γ-carboxyglutamic acid residues in proteins, crucial for Ca2+ binding (Chrysomallidou et al., 2011).

  • Coordination in Lanthanide Selenidoantimonates

    Ethylene polyamines, similar to 3-ethylmalate(2-), have been used in the synthesis of lanthanum and europium selenidoantimonates. This study explores the coordination of the tetraselenidoantimonate anion with trivalent lanthanide ions (Jia et al., 2009).

Biochemical and Environmental Applications

  • Ethylene Signaling in Plants

    Research shows the crucial role of EIN2, a component of ethylene signaling in plants, which may involve biochemical pathways related to 3-ethylmalate(2-). This study reveals how EIN2 mediates the translational repression of specific mRNAs, affecting plant growth and development (Li et al., 2015).

  • Gas Transport Properties in Membranes

    Studies on poly(ether-b-amide6)/[Emim][BF4] gel membranes, which might utilize similar structures to 3-ethylmalate(2-), demonstrate enhanced gas transport properties. This has implications in the field of CO2/light gases separation, which is vital for environmental applications (Rabiee, Ghadimi, & Mohammadi, 2015).

  • Methane-Based Biorefineries

    The ethylmalonyl-CoA pathway, involving compounds structurally related to 3-ethylmalate(2-), has been explored for producing chemicals like 2-hydroxyisobutyric acid and 1,3-butanediol from methane. This research opens pathways for sustainable methane-based biorefineries (Mai, Nguyen, & Lee, 2021).

properties

Product Name

3-Ethylmalate(2-)

Molecular Formula

C6H8O5-2

Molecular Weight

160.12 g/mol

IUPAC Name

2-ethyl-3-hydroxybutanedioate

InChI

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/p-2

InChI Key

JUCRENBZZQKFGK-UHFFFAOYSA-L

Canonical SMILES

CCC(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylmalate(2-)
Reactant of Route 2
3-Ethylmalate(2-)
Reactant of Route 3
3-Ethylmalate(2-)
Reactant of Route 4
3-Ethylmalate(2-)
Reactant of Route 5
3-Ethylmalate(2-)
Reactant of Route 6
3-Ethylmalate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.